molecular formula C22H25N2O7P B11401777 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11401777
M. Wt: 460.4 g/mol
InChI Key: RNMUWZMXCQZHRE-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate ester or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation. The benzodioxole moiety can interact with DNA or proteins, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the oxazole ring and the phosphonate ester, which confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.

Properties

Molecular Formula

C22H25N2O7P

Molecular Weight

460.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H25N2O7P/c1-4-29-32(25,30-5-2)22-21(23-13-15-6-11-18-19(12-15)28-14-27-18)31-20(24-22)16-7-9-17(26-3)10-8-16/h6-12,23H,4-5,13-14H2,1-3H3

InChI Key

RNMUWZMXCQZHRE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)OC)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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